3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium)
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Overview
Description
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) is a cationic dimeric amphiphile, also known as a gemini surfactant. This compound is characterized by two cationic head groups and two long hydrophobic alkyl chains, connected by a flexible spacer. It is commonly used in various industrial and scientific applications due to its unique surface-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate, which is then quaternized with methyl bromide to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts like sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of dodecylamine and ethylene oxide.
Reaction Control: Monitoring temperature and pressure to optimize the reaction rate.
Purification: Using techniques like distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium centers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols and amines.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation.
Reduced Forms: Resulting from reduction.
Substituted Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a transfection agent for gene delivery.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) involves its interaction with biological membranes. The compound disrupts membrane integrity by inserting its hydrophobic tails into the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against Gram-negative bacteria, where the compound targets both the outer and inner membranes .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium Bromide: A monomeric surfactant with similar antimicrobial properties but higher critical micelle concentration.
Hexadecyltrimethylammonium Bromide: Another monomeric surfactant with longer alkyl chains, used in similar applications.
Octadecyltrimethylammonium Bromide: Known for its strong surfactant properties and used in various industrial applications.
Uniqueness
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) stands out due to its dimeric structure, which provides superior surface activity, lower critical micelle concentration, and enhanced antimicrobial efficacy compared to its monomeric counterparts .
Properties
CAS No. |
135766-44-8 |
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Molecular Formula |
C34H74N2O2+2 |
Molecular Weight |
543.0 g/mol |
IUPAC Name |
dodecyl-[2-[2-[2-[dodecyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C34H74N2O2/c1-7-9-11-13-15-17-19-21-23-25-27-35(3,4)29-31-37-33-34-38-32-30-36(5,6)28-26-24-22-20-18-16-14-12-10-8-2/h7-34H2,1-6H3/q+2 |
InChI Key |
LHEBOUXQKTXCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCCOCC[N+](C)(C)CCCCCCCCCCCC |
Origin of Product |
United States |
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